molecular formula C8H15ClN2O2 B2553182 2-(2-Chloroacetamido)-N-propylpropanamide CAS No. 1008576-29-1

2-(2-Chloroacetamido)-N-propylpropanamide

Cat. No.: B2553182
CAS No.: 1008576-29-1
M. Wt: 206.67
InChI Key: TZIMCSYFGJQXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Amidic Compounds in Modern Chemical Research

Amidic compounds are a cornerstone of modern chemical and pharmaceutical research, with the amide bond being a fundamental linkage in peptides and proteins. numberanalytics.comresearchgate.net Their importance is underscored by the fact that over 25% of all pharmaceutical drugs on the market contain at least one amide functional group. researchgate.net The stability of the amide bond under physiological conditions, coupled with its ability to participate in hydrogen bonding, makes it a critical component in the design of bioactive molecules that can effectively interact with biological targets. numberanalytics.comnumberanalytics.com The versatility of amides extends to their role as key intermediates in a wide range of organic syntheses. numberanalytics.com

Significance of Halogenated Amides in Contemporary Synthetic Chemistry

The introduction of a halogen atom into an amide structure, creating a halogenated amide, significantly influences the molecule's reactivity and potential biological activity. Chloroacetamides, in particular, are recognized as valuable and versatile intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. longdom.org The presence of the chlorine atom provides a reactive site for nucleophilic substitution, allowing for the construction of more complex molecular frameworks. researchgate.net This reactivity is a key aspect of their utility in synthetic chemistry.

Structural Complexity and Research Challenges in Novel Amide Structures

Despite their prevalence, the synthesis of novel and structurally complex amides can present significant challenges. numberanalytics.com Achieving high yields and selectivity, especially with sterically hindered or less reactive starting materials, often requires specialized coupling agents and reaction conditions. ajchem-a.com Furthermore, the inherent stability of the amide bond, while beneficial for pharmaceuticals, can render it comparatively unreactive for certain chemical transformations. nih.govnih.gov Overcoming these hurdles to selectively activate and functionalize amides is an active area of research, with new methods continually being developed to address these challenges. nih.govnih.gov

Overview of Research Trajectories for 2-(2-Chloroacetamido)-N-propylpropanamide

While direct and extensive research on This compound is not widely published, its structural components suggest potential avenues for investigation. The N-propylpropanamide core provides a specific scaffold that can be explored for its influence on physicochemical properties. The chloroacetamido group, as a reactive handle, opens possibilities for its use as a building block in the synthesis of more complex molecules, potentially including those with antimicrobial properties, similar to related chloroacetamide derivatives. smolecule.comijpsr.info Research into this compound would likely focus on its synthesis, characterization, and its utility as an intermediate in the creation of novel chemical entities with potential biological activity.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC8H15ClN2O2206.67N-propylpropanamide core, Chloroacetamido group
N-propylpropanamideC6H13NO115.17Propanamide with an N-propyl substituent
2-chloro-N-propylpropanamideC6H12ClNO149.62Propanamide with a chloro group and N-propyl sub.
N-ethyl-N-propylpropanamideC8H17NO143.23Propanamide with N-ethyl and N-propyl sub.
2-(2-chloroacetamido)-N,N-dimethylpropanamideC7H13ClN2O2192.64Chloroacetamido group, Dimethylpropanamide core

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-3-4-10-8(13)6(2)11-7(12)5-9/h6H,3-5H2,1-2H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIMCSYFGJQXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Chloroacetamido N Propylpropanamide

Strategies for Amide Bond Formation

The synthesis of amides from carboxylic acids and amines is a cornerstone of organic chemistry. However, the direct reaction is often inefficient due to a competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, synthetic strategies focus on activating the carboxylic acid, effectively converting the hydroxyl group into a more reactive, better leaving group, thus facilitating nucleophilic attack by the amine. chemistrysteps.com

Carboxylic Acid Activation and Coupling Reactions

A prevalent strategy for forming the amide bonds in 2-(2-Chloroacetamido)-N-propylpropanamide involves the use of coupling reagents. These reagents activate the carboxyl group of a precursor molecule, making it highly susceptible to reaction with an amine.

Dicyclohexylcarbodiimide (DCC) is a widely utilized coupling agent in peptide synthesis and general amide formation. thieme-connect.comcreative-peptides.com The mechanism involves the reaction of DCC with a carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-peptides.comfishersci.co.uk This intermediate is then readily attacked by an amine to form the desired amide bond. creative-peptides.com A key byproduct of this reaction is dicyclohexylurea (DCU), a white solid that is largely insoluble in many common organic solvents and can often be removed by simple filtration. thieme-connect.com

DCC-mediated couplings are effective at mild reaction conditions, which is advantageous for synthesizing complex molecules. thieme-connect.com However, the O-acylisourea intermediate can be prone to racemization. To mitigate this, additives such as 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are frequently included. These additives react with the O-acylisourea to form an activated ester that is less susceptible to racemization while remaining sufficiently reactive for efficient amide coupling. fishersci.co.uk

Table 1: Typical Parameters for DCC Coupling Reactions

Parameter Description Common Conditions
Solvent Apolar solvents are often preferred. Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) fishersci.co.uk
Temperature Reactions are typically initiated at a low temperature and allowed to warm. 0°C to Room Temperature fishersci.co.uk
Stoichiometry Near-equimolar amounts of acid and amine are used with a slight excess of DCC. ~1.1-1.2 equivalents of DCC

| Additives | Used to suppress racemization and improve yield. | HOBt, HOAt fishersci.co.uk |

The acyl azide method is another important technique for amide bond formation, particularly valued for its ability to maintain the chiral integrity of the reactants. rsc.orgresearchgate.net This is highly relevant for the synthesis of this compound, which contains a stereocenter. The method involves the conversion of a carboxylic acid derivative, such as an acid hydrazide, into a reactive acyl azide intermediate. This acyl azide then undergoes nucleophilic attack by an amine to form the peptide bond.

A significant drawback of this method is the inherent instability and potentially explosive nature of acyl azide intermediates. rsc.orgresearchgate.net To address this safety concern, modern approaches utilize continuous-flow systems where the acyl azide is generated and consumed in situ, preventing its accumulation to hazardous levels. rsc.orgresearchgate.net

Table 2: Comparison of Key Amide Formation Methods

Feature DCC Coupling Azide Coupling
Racemization Can be a significant side reaction, often suppressed with additives like HOBt. fishersci.co.uk Low risk of racemization, preserving stereochemical integrity. rsc.org
Reactivity Highly reactive O-acylisourea intermediate. fishersci.co.uk Acyl azides are effective but can be less reactive with sterically hindered amines.
Byproducts Insoluble dicyclohexylurea (DCU) is formed, which is removed by filtration. thieme-connect.com Primarily nitrogen gas.

| Safety | DCC is a potent allergen and sensitizer. | Acyl azides are potentially explosive and require careful handling or in situ generation. researchgate.net |

The field of amide bond synthesis has expanded significantly beyond DCC and azide methods, with a host of alternative reagents and catalytic systems now available. These modern reagents often offer improved yields, shorter reaction times, and greater compatibility with a wide range of functional groups.

Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble analogue of DCC, which simplifies the workup procedure as the urea byproduct is also water-soluble and can be removed with an aqueous wash. chemistrysteps.com

Phosphonium and Uronium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HATU, and HBTU are highly efficient coupling agents that generate active esters in situ. fishersci.co.uk They are known for their high reactivity and ability to minimize epimerization. nih.gov

Catalytic Systems: Recent advancements have focused on developing catalytic methods for direct amidation. Boron-based catalysts, such as boric acid and B(OCH2CF3)3, have proven effective for the direct conversion of carboxylic acids and amines to amides, often under mild conditions. acs.orgmdpi.com These catalytic approaches offer a more atom-economical and sustainable alternative to stoichiometric coupling reagents.

Table 3: Selected Alternative Amidation Reagents

Reagent Class Examples Key Features
Carbodiimides EDC, DIC High reactivity; EDC offers simplified aqueous workup. chemistrysteps.comfishersci.co.uk
Phosphonium Salts BOP, PyBOP High efficiency, often used in peptide synthesis. fishersci.co.uk
Uronium/Aminium Salts HATU, HBTU, TBTU Rapid coupling, low racemization.

| Boron-Based Catalysts | Boric Acid, B(OCH2CF3)3 | Catalytic, mild conditions, applicable to a wide range of substrates. acs.orgmdpi.com |

Acylation Reactions with Chloroacetyl Derivatives

A direct and highly effective method for introducing the chloroacetamido group is through the acylation of an amine precursor with a reactive chloroacetyl derivative. researchgate.net The most common approach involves the reaction of 2-amino-N-propylpropanamide with chloroacetyl chloride. ijpsr.info This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and proceeds with high yield. fishersci.co.uk

The reaction is generally carried out in an aprotic solvent in the presence of a suitable base, such as triethylamine or pyridine. fishersci.co.ukresearchgate.net The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. fishersci.co.uk The choice of solvent and base can be optimized to ensure high conversion and simplify purification of the final product. researchgate.net

Table 4: Typical Conditions for Acylation with Chloroacetyl Chloride

Component Examples Purpose
Acylating Agent Chloroacetyl chloride, Chloroacetic anhydride Provides the chloroacetyl moiety.
Amine Substrate 2-amino-N-propylpropanamide The nucleophile that forms the amide bond.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile Provides a medium for the reaction. fishersci.co.ukresearchgate.net
Base Triethylamine (Et3N), Pyridine, DBU Scavenges the HCl byproduct. researchgate.netgoogle.com

| Temperature | 0°C to Room Temperature | Controls the reaction rate and minimizes side reactions. google.com |

Multistep Reaction Sequences and Intermediate Derivatization

The synthesis of this compound is necessarily a multistep process, requiring the sequential formation of two amide bonds. A logical synthetic pathway involves the initial preparation of the intermediate 2-amino-N-propylpropanamide, followed by its subsequent acylation.

A plausible synthetic route is as follows:

Amine Protection: The amino group of a starting material like L-alanine is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

First Amide Coupling: The protected N-Boc-alanine is coupled with propylamine using one of the methods described in section 2.1.1 (e.g., DCC/HOBt or EDC coupling) to form N-Boc-2-amino-N-propylpropanamide.

Deprotection: The Boc protecting group is removed under acidic conditions to yield the key intermediate, 2-amino-N-propylpropanamide.

Second Amide Formation (Acylation): The intermediate is then acylated with chloroacetyl chloride in the presence of a base, as detailed in section 2.1.2, to afford the final product, this compound.

Modern synthetic chemistry increasingly utilizes flow chemistry to link individual reactions into continuous, multi-step sequences. syrris.jp This approach can enhance efficiency, safety (especially when handling unstable intermediates), and scalability by progressing material through columns containing immobilized reagents or catalysts. syrris.jp

Table 5: Plausible Multistep Synthetic Route

Step Reaction Reagents/Conditions Intermediate/Product
1 Protection of Alanine (Boc)2O, Base N-Boc-Alanine
2 Amide Coupling Propylamine, DCC, HOBt N-Boc-2-amino-N-propylpropanamide
3 Deprotection Trifluoroacetic Acid (TFA) or HCl in Dioxane 2-amino-N-propylpropanamide

| 4 | Acylation | Chloroacetyl chloride, Triethylamine | this compound |

Regioselective and Stereoselective Synthetic Pathways

Regioselectivity: The primary challenge in the synthesis of this compound is achieving regioselective acylation of the primary amine in the presence of the secondary amide within the 2-amino-N-propylpropanamide precursor. The primary amine is significantly more nucleophilic than the amide nitrogen, which generally allows for selective acylation under controlled conditions. tandfonline.com To enhance regioselectivity, the reaction is often carried out at low temperatures to minimize side reactions. orgsyn.org The use of a suitable base is also critical to deprotonate the ammonium salt formed upon acylation of the primary amine without promoting undesired reactions at the amide nitrogen.

Studies on the chemoselective N-chloroacetylation of amino alcohols and amino acids have demonstrated that reactions in a phosphate buffer can efficiently and selectively yield N-chloroacetylated products. researchgate.nettandfonline.comresearchgate.net This approach, which mimics biological conditions, could be adapted for the synthesis of the target molecule, potentially offering high regioselectivity under mild, metal-free conditions. tandfonline.comtandfonline.com

Stereoselectivity: The propanamide backbone of the target molecule contains a chiral center at the second carbon. If the synthesis starts from a racemic mixture of 2-amino-N-propylpropanamide (DL-2-amino-N-propylpropanamide), the final product will also be a racemic mixture of (R)- and (S)-2-(2-chloroacetamido)-N-propylpropanamide.

Achieving a stereoselective synthesis would require one of two main strategies:

Use of a Stereochemically Pure Precursor: Starting the synthesis with an enantiomerically pure form of 2-amino-N-propylpropanamide (either L- or D-alanine derivative) would lead to the corresponding enantiomer of the final product.

Chiral Resolution: The racemic mixture of the final product could potentially be separated into its individual enantiomers through techniques such as chiral chromatography or crystallization with a chiral resolving agent.

While specific methods for the stereoselective synthesis of 2-C-branched carbohydrates have been explored, direct stereoselective chloroacetylation of a propanamide derivative is less documented. nih.gov However, general principles of asymmetric synthesis could be applied, for instance, by using a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the acylation step.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of coupling reagents, solvents, temperature, and reaction time.

Coupling Reagents and Bases: For the chloroacetylation of the primary amine, chloroacetyl chloride is a common and effective reagent. ijpsr.info The choice of base is important to neutralize the HCl generated during the reaction. Inorganic bases such as sodium carbonate or sodium bicarbonate in an aqueous-organic biphasic system can be employed. google.com Organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are also widely used, particularly in organic solvents. nih.govsemanticscholar.orgresearchgate.netacs.org

Solvents: The choice of solvent can significantly influence the reaction rate and selectivity. Dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are common solvents for acylation reactions. Aqueous conditions, such as the use of a phosphate buffer, have been shown to be effective for selective N-chloroacetylation. researchgate.nettandfonline.com

Temperature and Reaction Time: Acylation reactions are often exothermic and are typically carried out at low temperatures (0-5 °C) to control the reaction rate and minimize the formation of byproducts. orgsyn.org The reaction time can vary from a few minutes to several hours and is usually monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion. ijpsr.info

Below is an interactive data table summarizing optimized conditions for general amide bond formation, which can be adapted for the synthesis of the target compound.

Coupling Reagent CombinationSolventBaseTemperatureTypical Conversion RateReference
EDC/HOAtDMSODIPEARoom Temp.>75% for 78% of acids nih.govsemanticscholar.orgresearchgate.netacs.org
Chloroacetyl ChloridePhosphate Buffer-Room Temp.High researchgate.nettandfonline.com
Chloroacetyl ChlorideToluene/WaterNaOH20-30°CHigh google.com
Ethyl ChloroacetateAqueous Ammonia (B1221849)-0-5°C78-84% orgsyn.org

Advanced Separation and Purification Techniques in Amide Synthesis

After the synthesis, the crude product of this compound needs to be purified to remove unreacted starting materials, reagents, and byproducts.

Crystallization: Recrystallization is a common and effective method for purifying solid amide products. google.com The choice of solvent is crucial for successful recrystallization. For chloroacetamide derivatives, ethanol is often used as a recrystallization solvent. ijpsr.info The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly, leading to the formation of pure crystals.

Chromatography: Column chromatography is a versatile technique for separating complex mixtures. For amide purification, silica gel is commonly used as the stationary phase, with a mixture of organic solvents as the mobile phase. The polarity of the solvent system is adjusted to achieve optimal separation of the desired product from impurities.

Aqueous Work-up: An initial work-up procedure often involves washing the reaction mixture with water or brine to remove water-soluble impurities and salts. orgsyn.org If an organic base like triethylamine is used, a wash with a dilute acid solution can be employed to remove the excess base.

The following table outlines common purification techniques for chloroacetamide derivatives.

Purification TechniqueDescriptionCommon Solvents/ReagentsReference
RecrystallizationPurification of solid compounds based on differences in solubility.Ethanol, Water ijpsr.infogoogle.com
Column ChromatographySeparation based on differential adsorption of compounds to a stationary phase.Silica Gel with Hexane/Ethyl Acetate gradients-
Aqueous WashRemoval of water-soluble impurities.Water, Brine, Dilute HCl, Dilute NaHCO3 orgsyn.org
FiltrationSeparation of a solid product from a liquid.- google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(2-Chloroacetamido)-N-propylpropanamide, the spectrum would be expected to show distinct signals for each unique proton environment.

The key proton signals would include:

N-H Protons: Two separate signals for the two amide protons, likely appearing as broad singlets or triplets depending on coupling and exchange rates.

Chloroacetyl Group (-CH₂Cl): A singlet corresponding to the two protons on the carbon adjacent to the chlorine atom and a carbonyl group. This signal would be expected in the downfield region (around 4.0-4.5 ppm) due to the deshielding effects of the electronegative chlorine and carbonyl oxygen.

Propanamide Methine Proton (-CH(CH₃)-): A multiplet (likely a quartet) resulting from spin-spin coupling with the adjacent methyl protons.

N-propyl Group (-NH-CH₂-CH₂-CH₃):

A triplet for the methylene (B1212753) protons adjacent to the amide nitrogen.

A sextet for the central methylene protons.

A triplet for the terminal methyl protons, which would be the most upfield signal.

Propanamide Methyl Group (-CH(CH₃)-): A doublet due to coupling with the methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Group Predicted Chemical Shift (ppm) Predicted Multiplicity
Amide N-H (chloroacetamido)7.5 - 8.5Broad Singlet/Triplet
Amide N-H (N-propyl)7.0 - 8.0Broad Singlet/Triplet
Cl-CH₂ -CO4.0 - 4.5Singlet
-CO-CH (CH₃)-4.2 - 4.7Quartet
-NH-CH₂ -CH₂-CH₃3.1 - 3.4Triplet
-NH-CH₂-CH₂ -CH₃1.4 - 1.7Sextet
-CH(CH₃ )-1.3 - 1.5Doublet
-CH₂-CH₂-CH₃ 0.8 - 1.0Triplet

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Given the structure of this compound, eight distinct carbon signals are expected.

The key carbon signals would be:

Carbonyl Carbons (-C=O): Two signals in the most downfield region of the spectrum (typically 165-175 ppm).

Chloroacetyl Methylene Carbon (-CH₂Cl): A signal for the carbon atom bonded to chlorine, shifted downfield.

Propanamide Alpha-Carbon (-CH(CH₃)-): The methine carbon of the propanamide moiety.

N-propyl Group Carbons (-CH₂-CH₂-CH₃): Three distinct signals for the methylene and methyl carbons.

Propanamide Methyl Carbon (-CH(CH₃)-): The methyl carbon attached to the alpha-carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C O (chloroacetamido)165 - 170
C O (propanamide)170 - 175
Cl-C H₂-40 - 45
-CO-C H(CH₃)-50 - 55
-NH-C H₂-CH₂-CH₃41 - 46
-NH-CH₂-C H₂-CH₃22 - 27
-CH(C H₃)-17 - 22
-CH₂-CH₂-C H₃10 - 15

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

To confirm the assignments made in 1D NMR and to establish the connectivity between atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: This experiment would show correlations between protons that are coupled to each other (typically through 2-3 bonds). Key correlations would confirm the connectivity within the N-propyl group (CH₃ to CH₂ to CH₂) and between the methine and methyl protons of the propanamide backbone.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s) as determined from the ¹H NMR spectrum.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₁₅ClN₂O₂), the expected exact mass is approximately 206.0822 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with about one-third the intensity, which is indicative of the presence of a single chlorine atom.

Key fragmentation pathways would likely involve the cleavage of the amide bonds, leading to characteristic fragment ions that could be used to piece the structure together.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3400
C-H (Alkyl)Stretching2850 - 3000
C=O (Amide I)Stretching1640 - 1680
N-H (Amide II)Bending1520 - 1570
C-ClStretching600 - 800

The presence of strong absorption bands in the regions of 3300 cm⁻¹ and 1640-1680 cm⁻¹ would confirm the existence of the N-H and carbonyl groups of the two amide functionalities.

X-ray Crystallography for Definitive Solid-State Structural Determination

Should this compound be a crystalline solid, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the conformational arrangement of the molecule in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding between the amide groups, which govern the crystal packing.

Chiral Analysis Techniques

The molecular structure of this compound possesses a stereogenic center, rendering it a chiral molecule. The chirality arises from the carbon atom at the second position of the propanamide moiety, which is bonded to four distinct substituent groups: a hydrogen atom, a methyl group, the N-propylaminocarbonyl group, and the (2-chloroacetamido) group. Consequently, this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

Despite the inherent chirality of this compound, a comprehensive review of scientific literature reveals a lack of specific studies detailing the chiral analysis or separation of its enantiomers. Research has been conducted on the synthesis and characterization of related chloroacetamide derivatives, but the stereoselective separation and analysis of this particular compound have not been documented.

In the absence of specific experimental data for this compound, the following chiral analysis techniques are generally applicable to the enantioselective separation of chiral amides and related pharmaceutical compounds. These methods are foundational in separating and quantifying enantiomers, which is critical as different stereoisomers can exhibit varied pharmacological and toxicological profiles.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is a predominant technique for the separation of enantiomers. This method would involve the use of a column packed with a chiral stationary phase. The differential interaction between the enantiomers of this compound and the chiral selector of the CSP would lead to different retention times, allowing for their separation and quantification.

Potential CSPs that could be effective for this compound, based on its structural features (amide linkages, potential for hydrogen bonding), include:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are widely used and have demonstrated broad applicability for a range of chiral compounds.

Macrocyclic glycopeptide-based CSPs: Stationary phases such as those based on teicoplanin or vancomycin are known to be effective for the separation of chiral molecules containing amino and acidic groups.

Pirkle-type CSPs: These are based on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions.

The mobile phase composition, typically a mixture of a non-polar organic solvent (like hexane) and a more polar alcohol (like isopropanol or ethanol), would be optimized to achieve the best resolution between the enantiomeric peaks.

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile and thermally stable compounds, chiral GC is a viable option. This would necessitate the use of a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The separation mechanism is based on the differential inclusion of the enantiomers into the chiral cavities of the cyclodextrin.

Capillary Electrophoresis (CE)

Chiral CE is another powerful technique for enantiomeric separation, requiring only a small amount of sample. The separation is achieved by adding a chiral selector to the background electrolyte. For a compound like this compound, suitable chiral selectors could include:

Cyclodextrins and their derivatives: These are commonly used chiral selectors in CE that form transient diastereomeric inclusion complexes with the enantiomers.

Chiral surfactants: These can be used in micellar electrokinetic chromatography (MEKC) to achieve enantioseparation.

Indirect Chiral Separation

An alternative approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like conventional HPLC or GC. For this compound, a suitable CDA would react with a functional group in the molecule in a stereochemically controlled manner.

While the aforementioned techniques are standard for chiral analysis, their specific application and the resulting separation parameters for this compound would require empirical development and validation. The following table summarizes the potential applicability of these techniques.

TechniqueChiral Selector/MethodPotential Applicability for this compound
Chiral HPLC Polysaccharide-based CSPsHigh
Macrocyclic glycopeptide-based CSPsModerate to High
Pirkle-type CSPsModerate
Chiral GC Cyclodextrin-based CSPsPotentially applicable if the compound is sufficiently volatile and thermally stable.
Chiral CE Cyclodextrins and derivativesHigh
Chiral surfactants (in MEKC)Moderate
Indirect Methods Derivatization with a Chiral Derivatizing Agent (CDA)High, dependent on the availability of a suitable reaction site and CDA.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Amide Formation Mechanisms

The formation of the amide linkages in 2-(2-Chloroacetamido)-N-propylpropanamide proceeds via nucleophilic acyl substitution. masterorganicchemistry.com This reaction typically involves the attack of a nucleophilic amine on an electrophilic carbonyl carbon of a carboxylic acid derivative, such as an acyl chloride.

The key steps in the formation of an amide bond using an acyl chloride are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This step is characteristic of nucleophilic addition to the carbonyl group. masterorganicchemistry.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge. masterorganicchemistry.com

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻). masterorganicchemistry.com

Deprotonation: A base, which can be a second molecule of the amine reactant or an added scavenger like triethylamine, removes a proton from the nitrogen atom to yield the neutral amide product and a salt byproduct (e.g., triethylammonium (B8662869) chloride). researchgate.netlibretexts.org

While the tetrahedral intermediate model is widely accepted, computational studies on the reactions of simple acyl chlorides suggest that the process may also occur via a concerted SN2-like mechanism, bypassing a stable intermediate and proceeding through a single transition state. acs.orgnih.govresearchgate.net The reaction is typically performed in anhydrous aprotic solvents to prevent the competing hydrolysis of the highly reactive acyl chloride. researchgate.net

Mechanistic Pathways of Chloroacetyl Group Reactivity in Amide Systems

The chloroacetyl group, -C(O)CH₂Cl, imparts significant reactivity to the this compound molecule. The primary mechanistic pathway for its transformation is the nucleophilic substitution of the chlorine atom. researchgate.net

This reactivity is governed by several factors:

Electrophilic α-Carbon: The carbon atom bonded to the chlorine is an electrophilic center. Its reactivity is enhanced by the strong electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of a substitution reaction. nih.gov

SN2 Mechanism: The displacement of the chloride ion typically follows a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com This involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. Kinetic studies on structurally similar α-chloroacetanilide herbicides confirm the second-order nature of this reaction, which is a hallmark of the SN2 pathway. nih.gov

Versatility: The chlorine atom serves as an effective leaving group, allowing for its replacement by a wide range of nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.netresearchgate.net This functional handle allows for the subsequent modification of the molecule, for instance, in the synthesis of heterocyclic systems or for bioconjugation. researchgate.net The reactivity can be modulated by neighboring functional groups, which can provide electrostatic assistance to the incoming nucleophile. mdpi.com

Kinetic Studies of Synthesis and Transformation Reactions

Specific kinetic data for the synthesis and transformation of this compound are not extensively documented. However, kinetic investigations of analogous systems provide valuable insights into the reaction rates and influencing factors.

The N-chloroacetylation of amines is generally a rapid process, often reaching completion within minutes to a few hours at ambient temperature. researchgate.net The rate is influenced by the nucleophilicity of the amine, steric hindrance, solvent, and the presence of a base catalyst.

Kinetic studies on the nucleophilic substitution of the chlorine atom in related α-chloroacetanilide herbicides have demonstrated that the reaction follows second-order kinetics, consistent with an SN2 mechanism. nih.gov These studies also revealed negative entropies of activation (ΔS‡), indicating a more ordered transition state compared to the reactants, which is characteristic of an associative bimolecular process. nih.gov

Compound ClassReaction TypeMechanismKey Kinetic Findings
Acyl Chlorides HydrolysisSN1 or BimolecularMechanism is structure-dependent; changes from bimolecular to unimolecular with increasing electron donation from the alkyl group. researchgate.net
α-Chloroacetanilides Nucleophilic Substitution (Cl⁻ displacement)SN2- Overall second-order reaction.- Negative ΔS‡ values support an ordered, associative transition state.- Weak influence of ionic strength on reactivity. nih.gov

This table presents kinetic data from analogous systems to infer the behavior of this compound.

Computational Analysis of Reaction Energy Landscapes and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. Such analyses provide detailed information on the energy landscapes, geometries of intermediates, and transition states that are often difficult to probe experimentally.

For the amide bond formation step, DFT calculations have been employed to interrogate the classic addition-elimination pathway versus a concerted SN2-like mechanism for acyl chlorides. acs.orgnih.gov These studies calculate the energies of potential intermediates and transition states, suggesting that for simple systems like acetyl chloride, a concerted pathway without a stable tetrahedral intermediate may be favored. acs.orgnih.gov

Computational models have also been used to:

Analyze Conformational Landscapes: Calculations can determine the most stable conformations of molecules and the energy barriers to rotation around bonds, such as the C-N amide bond, which possesses partial double-bond character due to resonance. nih.govresearchgate.net

Predict Reactivity: By calculating frontier molecular orbitals (HOMO-LUMO), it is possible to predict the most likely sites for nucleophilic or electrophilic attack and understand the electronic transitions within the molecule. nih.gov

Map Reaction Pathways: The entire potential energy surface for a reaction can be mapped to identify the lowest energy path from reactants to products, providing activation energies and reaction enthalpies. researchgate.netaanda.org

System StudiedComputational MethodFocus of InvestigationKey Findings
Acyl Chloride + Nucleophile DFT (B3LYP/6-31+G(d,p))Amide formation mechanismReaction may proceed via a concerted SN2-like transition state rather than a distinct tetrahedral intermediate. acs.orgnih.gov
2-Chloro-N-phenylacetamide derivative DFT (CAM-B3LYP/6-311G(d,p))Molecular structure and electronic propertiesOptimized geometry shows good agreement with experimental data; HOMO-LUMO analysis reveals π–π* electronic transitions. nih.gov
Amide Molecules DFTRotational barrier of C-N amide bondQuantified the high energy barrier for rotation, confirming resonance stabilization and partial double-bond character. nih.gov
Cyanoacetamide Formation DFT (B2PLYPD3), CCSD(T)Potential energy surface of formation reactionMapped an exothermic reaction pathway with no net activation barrier, identifying all intermediates and transition states. aanda.org

This table summarizes findings from computational studies on related molecular systems to provide insight into the analysis of this compound.

Investigation of Competing Reactions and Side Product Formation

The synthesis of this compound is subject to several potential competing reactions and side product formations that can affect the yield and purity of the final product.

Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is extremely susceptible to hydrolysis. Any trace amounts of water in the reaction mixture will rapidly convert it to chloroacetic acid and HCl, consuming the reagent and introducing impurities. nih.gov This necessitates the use of anhydrous solvents and inert atmospheric conditions.

Dimerization/Oligomerization: The amine reactant can potentially act as a nucleophile towards the chloroacetyl group of the desired product molecule. This would result in the formation of a dimer or higher-order oligomers, where product molecules are linked together. This is more likely if the amine is used in large excess or if reaction conditions favor the SN2 reaction.

Reaction of HCl with Base: The hydrogen chloride gas generated during the acylation reaction is a significant byproduct. sciencemadness.org It will readily react with the most basic species in the mixture, typically the unreacted starting amine or an added base like triethylamine, to form the corresponding ammonium (B1175870) chloride salt. libretexts.org This salt must be removed during the workup procedure.

Lack of Chemoselectivity: The precursor molecule, likely 2-amino-N-propylpropanamide, has multiple nitrogen atoms. However, the primary amine is substantially more nucleophilic than the amide nitrogens, ensuring high chemoselectivity for acylation at the desired position under controlled conditions. Reaction at the less nucleophilic amide nitrogen is generally not a significant competing pathway.

Careful control of stoichiometry, temperature, and the exclusion of moisture are critical to minimize these side reactions and maximize the yield of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of molecules. However, no specific studies applying these methods to 2-(2-Chloroacetamido)-N-propylpropanamide have been found.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. nih.govugent.be Research on similar compounds, like 2-chloro-N-(p-tolyl)propanamide, has utilized DFT (specifically the B3LYP method with a 6-311++G(d, p) basis set) to calculate optimized geometric parameters (bond lengths and angles), frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors like chemical potential and hardness. researchgate.netnih.gov Such analyses provide insights into the kinetic stability and reactivity of a molecule. researchgate.net However, the specific electronic properties and reactivity profile of this compound remain uncalculated and unpublished.

High-level ab initio methods are employed for achieving high accuracy in energetic calculations, though they are computationally more demanding than DFT. There is no evidence in the scientific literature of these methods being used for the energetic refinement of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful tools for studying the movement of atoms and molecules, allowing for the analysis of conformational changes and dynamic behavior over time. semanticscholar.org These simulations can reveal how a molecule behaves in different environments, such as in solution, which is crucial for understanding its interactions and properties. semanticscholar.org A literature search indicates that no MD simulations have been reported for this compound to analyze its conformational flexibility or dynamic properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters such as NMR chemical shifts, infrared vibrational frequencies, and UV-Visible electronic transitions. These predicted spectra can be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, there are no published studies detailing the computational prediction of its spectroscopic parameters or any subsequent validation with experimental results.

Exploration of Conformational Spaces and Isomeric States

Complex molecules can exist in various conformations (shapes) and as different isomers. Computational exploration of the potential energy surface is essential to identify the most stable conformations and the energy barriers between them. This information is critical for understanding a molecule's structure-activity relationships. No conformational analysis or isomeric studies for this compound are available in the current body of scientific literature.

Development of Chemoinformatic Tools for Structure-Reactivity Correlations

Chemoinformatics employs computational methods to analyze chemical data, often to develop models that correlate a molecule's structure with its physical properties or biological activity. This can involve creating quantitative structure-activity relationship (QSAR) models. Studies on classes of related compounds, such as N-(substituted phenyl)-2-chloroacetamides, have used chemometric approaches to correlate chromatographic parameters with lipophilicity and pharmacokinetic predictors. However, no such chemoinformatic tools or structure-reactivity correlation models have been specifically developed for or applied to this compound.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions at the Chlorinated Center

The most prominent feature governing the reactivity of this compound is the chloroacetamide group. The chlorine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon susceptible to nucleophilic substitution. researchgate.netresearchgate.net This reaction is a cornerstone for creating derivatives, as the chlorine can be readily displaced by a variety of nucleophiles. researchgate.net The general mechanism is typically a bimolecular nucleophilic substitution (SN2), which proceeds with an inversion of configuration at the electrophilic carbon center. libretexts.org

The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the facile replacement of the chlorine atom by nucleophiles based on oxygen, nitrogen, or sulfur. researchgate.netresearchgate.net This principle can be extended to 2-(2-Chloroacetamido)-N-propylpropanamide. For instance, reactions with sulfur nucleophiles like mercaptans can yield sulfide (B99878) derivatives, while various amines can displace the chloride to form new N-substituted glycine (B1666218) amide analogs. researchgate.netsmolecule.com Similarly, oxygen-based nucleophiles can be employed to synthesize ether-linked derivatives. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Type Example Nucleophile Reagent Class Expected Product Structure
Nitrogen Ammonia (B1221849), Primary/Secondary Amines Amines R-NH-CH₂-C(=O)NH-...
Oxygen Alcohols, Phenols Alcohols/Phenols R-O-CH₂-C(=O)NH-...
Sulfur Thiols, Mercaptobenzothiazole Thiols R-S-CH₂-C(=O)NH-...

This table illustrates potential derivatizations based on the reactivity of the chloroacetyl group.

These substitution reactions are fundamental in medicinal chemistry for synthesizing libraries of compounds. For example, chloroacetamide derivatives are used as precursors in the synthesis of thiazole (B1198619) derivatives that exhibit antibacterial properties. smolecule.com

Amide Hydrolysis, Stability, and Degradation Pathways

The stability of this compound is influenced by the two amide bonds present in its structure. Amide hydrolysis, the cleavage of the C-N bond by reaction with water, is a primary degradation pathway. allen.in This reaction can be catalyzed by either acid or base, with the reaction conditions dictating the final products. masterorganicchemistry.comlibretexts.orgrsc.org

Under acidic conditions, heating an amide with a dilute acid like hydrochloric acid results in the formation of a carboxylic acid and the corresponding ammonium (B1175870) ion. libretexts.orglibretexts.orgnih.gov For the target molecule, hydrolysis could occur at either amide linkage, yielding different products as outlined below.

Under basic conditions, heating an amide with a solution such as sodium hydroxide (B78521) produces a carboxylate salt and ammonia or an amine. libretexts.orglibretexts.orgnih.gov This reaction is often used as a chemical test for the amide functional group. libretexts.org

Table 2: Potential Amide Hydrolysis Pathways

Hydrolysis Site Condition Products
Chloroacetamide Linkage Acidic (H₃O⁺, Δ) 2-Chloropropanoic acid + N-Propyl-1,2-diaminopropane
Chloroacetamide Linkage Basic (OH⁻, Δ) 2-Chloropropanoate + N-Propyl-1,2-diaminopropane
Propanamide Linkage Acidic (H₃O⁺, Δ) 2-(2-Chloroacetamido)propanoic acid + Propylamine
Propanamide Linkage Basic (OH⁻, Δ) 2-(2-Chloroacetamido)propanoate + Propylamine

This table outlines the theoretical products from the cleavage of the two distinct amide bonds under different conditions.

The stability of chemical compounds is a critical factor in various applications, particularly in the pharmaceutical industry, where degradation can lead to a loss of potency and the formation of undesirable byproducts. mfd.org.mk Factors such as pH, temperature, and the presence of moisture can significantly impact the degradation rate of amide-containing molecules. mfd.org.mknih.govnih.govresearchgate.net

Cyclization, Rearrangement, and Intramolecular Reaction Pathways

The structure of this compound allows for the possibility of intramolecular reactions, particularly cyclization. Such reactions can be designed into derivatization strategies. For instance, a nucleophilic substitution at the chlorinated center, followed by an intramolecular cyclization, can lead to the formation of various heterocyclic systems like imidazoles or thiazolidinones. researchgate.net

A common strategy in drug design involves "cyclization-activated prodrugs." In this approach, a molecule is designed to undergo an intramolecular cyclization reaction under physiological conditions to release an active drug. nih.gov While no specific cyclization pathways for this compound are documented, analogs could be designed to undergo such transformations. For example, if an analog were synthesized where the N-propyl group is replaced by a group containing a terminal nucleophile (e.g., a hydroxyl or amino group), an intramolecular reaction could lead to a cyclic product.

Rearrangement reactions, where the carbon skeleton of a molecule is restructured, represent another class of organic transformations. wiley-vch.de While specific rearrangements for this compound are not reported, derivatives could potentially undergo classic organic rearrangements depending on the reaction conditions and the structure of the derivative.

Functional Group Interconversions for Analog Synthesis

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. numberanalytics.comic.ac.ukimperial.ac.uk This process allows chemists to modify a molecule's reactivity and properties. numberanalytics.com this compound possesses several functional groups that can be interconverted to synthesize a range of analogs.

Key FGI strategies for this molecule include:

Reduction of Amides: The two amide groups can be reduced to the corresponding amines using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). libretexts.org This would transform the compound into a diamine derivative.

Conversion of the Halide: The chlorine atom can be converted to other halides, such as iodine, via the Finkelstein reaction, which can sometimes enhance reactivity for subsequent nucleophilic substitutions. vanderbilt.edu

Hydrolysis and Re-functionalization: As discussed in section 6.2, either amide can be hydrolyzed to a carboxylic acid. This carboxylic acid can then serve as a starting point for synthesizing other derivatives, such as esters or different amides. libretexts.org

Table 3: Potential Functional Group Interconversions

Original Group Reagents Resulting Group
Amide (C=O)NH 1. LiAlH₄, 2. H₂O Amine (CH₂)NH
Chloroalkane (-Cl) NaI, acetone Iodoalkane (-I)
Amide H₃O⁺, Δ Carboxylic Acid (-COOH) + Amine
Carboxylic Acid SOCl₂ Acyl Chloride (-COCl)
Carboxylic Acid R'OH, H⁺ Ester (-COOR')

This table summarizes key synthetic transformations applicable to the functional groups within the target molecule.

Design and Synthesis of Analogs for Structure-Property Relationship Investigations

The synthesis of analogs is crucial for conducting structure-property relationship (SPR) studies. By systematically modifying different parts of the this compound scaffold, researchers can investigate how specific structural changes affect the molecule's physical, chemical, and biological properties. The derivatization strategies discussed previously provide the chemical tools for such investigations.

Table 4: Strategies for Analog Design for SPR Studies

Modification Site Rationale for Modification Synthetic Strategy
N-Propyl Group Investigate the impact of steric bulk and lipophilicity on the molecule's properties. Synthesize the parent compound using different primary amines in the final amidation step.
Chlorinated Center Explore the effect of different substituents on reactivity and potential biological interactions. Nucleophilic substitution with a library of diverse nucleophiles (thiols, amines, alcohols).
Propanamide Backbone Assess the importance of the methyl group and the linker length for the molecule's overall conformation. Start the synthesis with different amino acid derivatives instead of alanine.
Amide Bonds Evaluate the role of the amide hydrogen in potential hydrogen bonding. Synthesize N-methylated versions of the amides.

This table outlines a systematic approach to modifying the molecule to probe structure-property relationships.

Through the targeted design and synthesis of analogs, a deeper understanding of the molecular features essential for desired properties can be achieved. This iterative process of synthesis and evaluation is a fundamental paradigm in the development of new chemical entities for a wide range of applications.

Potential Applications in Advanced Chemical Materials and Synthesis

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Organic building blocks are fundamental molecules used for the modular construction of more complex chemical structures. sigmaaldrich.com Chiral building blocks, in particular, are crucial in drug discovery and the synthesis of stereochemically defined molecules. nih.gov While there is no specific information on 2-(2-Chloroacetamido)-N-propylpropanamide, its structure suggests it could function as a bifunctional building block. The chloroacetyl group offers a site for nucleophilic attack, while the propanamide portion could be modified or be part of a larger target molecule's scaffold. The synthesis of various N-substituted chloroacetamide derivatives is a well-established process, typically involving the reaction of an amine with chloroacetyl chloride. ijpsr.info

Role in the Development of Novel Synthetic Reagents and Ligands

The development of novel reagents and ligands is a continuous effort in chemical synthesis to achieve higher efficiency, selectivity, and new transformations. The amide and chloro functionalities in this compound could be exploited to design new ligands for catalysis or as reagents for specific chemical modifications. The nitrogen and oxygen atoms of the amide group can act as coordination sites for metal ions, a key feature in many catalytic ligands.

Applications in Polymer Chemistry as Monomers or Cross-linking Agents

In polymer chemistry, monomers with reactive functional groups are used to build polymer chains, and cross-linking agents are used to connect these chains, forming a network structure. The chloroacetyl group in this compound could potentially be used as a site for polymerization or for grafting onto existing polymer backbones. However, no studies have been identified that specifically explore this compound in polymer applications.

Contribution to Catalysis Research as Organocatalysts or Ligands

As mentioned, the amide functionality presents a potential coordination site for metal catalysts. Furthermore, the chiral center in the propanamide moiety (if the starting material is chiral) could be utilized in asymmetric catalysis. The development of chiral catalysts is a significant area of research for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. walshmedicalmedia.com These technologies can process vast datasets to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes with greater speed and accuracy than traditional methods. beilstein-journals.orgeurekalert.org

For the synthesis of 2-(2-Chloroacetamido)-N-propylpropanamide, which likely involves the acylation of a corresponding amine with chloroacetyl chloride, ML algorithms could be trained on extensive databases of similar amide bond formation reactions. beilstein-journals.org By analyzing factors such as reactant structures, catalysts, solvents, and temperatures, these models can predict the yield and purity of the target compound under various conditions. rjptonline.org

Key applications of AI/ML could include:

Predictive Modeling: Algorithms like neural networks and support vector machines can be employed to forecast the reactivity of starting materials and the likelihood of side reactions, thus guiding the selection of the most efficient synthetic pathway. walshmedicalmedia.com

Condition Optimization: AI can navigate the multidimensional space of reaction parameters (temperature, pressure, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing impurities. walshmedicalmedia.com This significantly reduces the number of experiments required, saving time and resources.

Retrosynthesis Planning: Advanced AI tools can propose novel synthetic routes to this compound, potentially uncovering more efficient or sustainable pathways that might not be obvious to a human chemist.

The table below illustrates a hypothetical dataset that could be used to train an ML model for optimizing the synthesis of this compound.

Amine Starting MaterialAcylating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
N-propylpropanamideChloroacetyl chloridePyridineDichloromethane25485
N-propylpropanamideChloroacetyl chlorideTriethylamineAcetonitrile30392
N-propylpropanamideChloroacetyl chlorideDMAPTetrahydrofuran20688

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Traditional amide synthesis often relies on stoichiometric activating agents that generate significant waste. scispace.com Future research on this compound should focus on more sustainable alternatives.

Potential green chemistry strategies include:

Catalytic Amide Bond Formation: The development of catalytic methods for amide synthesis is a key area of green chemistry. scispace.com Research could focus on identifying novel catalysts that can facilitate the direct condensation of the corresponding carboxylic acid and amine precursors under milder conditions, thereby avoiding the use of harsh reagents.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to amide bond formation. nih.govrsc.org Enzymes like lipase (B570770) B from Candida antarctica have been successfully used for the synthesis of various amides. nih.gov Investigating the enzymatic synthesis of this compound could lead to a highly efficient and sustainable process.

Solvent-Free Reactions: Exploring solvent-free or "dry media" reaction conditions can significantly reduce the environmental impact of the synthesis. researchgate.net These methods often involve the direct heating of a mixture of reactants and a catalyst, simplifying the workup process and eliminating solvent waste. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds is crucial. nih.gov Research could explore the use of solvents like cyclopentyl methyl ether, which is considered a more environmentally friendly option. nih.gov

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Monitoring

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reaction progress without the need for sampling and offline analysis. spectroscopyonline.comfrontiersin.org

For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights. mt.comresearchgate.net

Benefits of in-situ monitoring include:

Kinetic Analysis: By tracking the concentration of reactants, intermediates, and products over time, detailed kinetic models can be developed. mt.com This information is crucial for understanding the reaction mechanism and identifying rate-limiting steps.

Intermediate Detection: Transient or unstable intermediates that might be missed by traditional analytical methods can often be detected, providing a more complete picture of the reaction pathway. spectroscopyonline.com

Process Optimization and Control: Real-time data allows for precise control over reaction parameters, ensuring optimal conditions are maintained throughout the process and leading to improved yield and reproducibility. researchgate.net

The following table outlines some in-situ spectroscopic techniques and their potential applications in monitoring the synthesis of this compound.

Spectroscopic TechniqueInformation GainedPotential Application
In-situ FTIRChanges in functional groups (e.g., disappearance of amine N-H, appearance of amide C=O)Monitoring reaction conversion and endpoint determination. mt.com
In-situ RamanVibrational modes of key bonds, less sensitive to waterComplementary to FTIR, useful in aqueous or protic media.
In-situ NMRDetailed structural information on all soluble speciesElucidation of reaction mechanism and identification of byproducts. researchgate.net

High-Throughput Screening for Discovery of New Reactivity and Transformations

High-throughput screening (HTS) allows for the rapid and parallel execution of a large number of chemical reactions. jstar-research.comsigmaaldrich.com This technology is invaluable for discovering new reactivity and for the rapid optimization of reaction conditions. acs.org

In the context of this compound, HTS could be employed to:

Explore New Transformations: The chloroacetamide moiety is a versatile functional group that can participate in various nucleophilic substitution reactions. HTS could be used to screen a large library of nucleophiles to discover novel derivatives of the parent compound with potentially interesting biological or material properties.

Catalyst and Ligand Screening: For developing new catalytic syntheses, HTS is an efficient method for screening a wide array of catalysts and ligands to identify the most active and selective combinations. jstar-research.com

Reaction Condition Optimization: HTS can be used to systematically evaluate a wide range of reaction parameters, such as solvents, bases, and additives, to quickly identify the optimal conditions for a given transformation. jstar-research.com

A typical HTS workflow for exploring the reactivity of this compound would involve dispensing the substrate into a multi-well plate, followed by the addition of a diverse set of reactants and catalysts, and subsequent automated analysis of the reaction outcomes. sigmaaldrich.com

Development of Novel Analytical Methods for Comprehensive Characterization

The unambiguous characterization of a new chemical entity is paramount. While standard analytical techniques like NMR, mass spectrometry (MS), and chromatography are indispensable, the development of novel and hyphenated analytical methods can provide a more comprehensive understanding of a compound's structure and purity. ijpsjournal.comacs.org

For this compound, advanced analytical techniques could be crucial for:

Impurity Profiling: The identification and quantification of even trace-level impurities are critical, especially for applications in pharmaceuticals or materials science. High-resolution mass spectrometry (HRMS) can provide exact mass measurements to help identify the molecular formulas of unknown impurities. ijpsjournal.com

Structural Elucidation: For complex molecules, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for confirming the connectivity of atoms. ijpsjournal.com

Chiral Analysis: If the synthesis of this compound can result in enantiomers, the development of chiral chromatographic methods (e.g., chiral HPLC or GC) would be necessary to separate and quantify each enantiomer. acs.org

Hyphenated Techniques: The coupling of separation techniques with spectroscopic detectors, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), provides a powerful tool for separating complex mixtures and identifying individual components. ijpsjournal.com More advanced hyphenated techniques like LC-NMR can provide even more detailed structural information on separated compounds. nih.gov

The table below summarizes key analytical techniques for the comprehensive characterization of this compound.

Analytical TechniquePurposeInformation Provided
High-Resolution Mass Spectrometry (HRMS)Molecular Formula DeterminationProvides exact mass, allowing for the determination of the elemental composition. ijpsjournal.com
2D NMR (COSY, HSQC, HMBC)Structural ConfirmationElucidates the connectivity between protons and carbons, confirming the molecular structure. ijpsjournal.com
Chiral High-Performance Liquid Chromatography (HPLC)Enantiomeric PuritySeparates and quantifies enantiomers if the molecule is chiral. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Purity Analysis and Impurity IdentificationSeparates the compound from impurities and provides mass information for their identification. ijpsjournal.com

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloroacetamido)-N-propylpropanamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves chloroacetylation of N-propylpropanamide precursors. Key steps include:

  • Amide bond formation: Reacting 2-chloroacetic acid derivatives with N-propylpropanamide under controlled pH (e.g., pH 7–9) to avoid hydrolysis of the chloroacetamido group .
  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while elevated temperatures (60–80°C) improve kinetics .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .
    Data Insight: Comparative studies show yields vary from 65% (room temperature) to 85% (optimized heating), with impurities like unreacted starting material or over-chlorinated byproducts requiring careful monitoring .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: ¹H/¹³C NMR confirms the chloroacetamido group (δ 4.0–4.2 ppm for CH₂Cl) and N-propyl chain (δ 1.0–1.5 ppm for CH₃) .
    • IR: Strong absorption at 1650–1680 cm⁻¹ (amide C=O) and 650–700 cm⁻¹ (C-Cl stretch) .
  • Chromatography: HPLC with a C18 column (acetonitrile/water gradient) validates purity .
  • Thermal analysis: DSC reveals a melting point range of 120–125°C, indicating thermal stability for storage .

Q. What preliminary biological assays are suitable for screening its activity?

Methodological Answer:

  • Antimicrobial screening: Use broth microdilution assays (e.g., against S. aureus or E. coli) to assess MIC (Minimum Inhibitory Concentration). Structural analogs show MIC values of 8–32 µg/mL, suggesting potential activity .
  • Enzyme inhibition: Test against serine hydrolases or proteases via fluorometric assays, as chloroacetamides often act as electrophilic warheads .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity before advanced studies .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

Methodological Answer: Discrepancies (e.g., antibacterial activity in dimethylpropanamide analogs vs. inactivity in propylpropanamide derivatives) require:

  • SAR analysis: Systematically modify substituents (e.g., N-alkyl chain length, chloro position) and compare bioactivity. For example, replacing dimethyl with propyl groups reduces steric hindrance but may alter membrane permeability .
  • Computational modeling: Molecular docking (e.g., using AutoDock Vina) predicts binding affinity to bacterial targets like penicillin-binding proteins .
  • Metabolic stability assays: LC-MS/MS tracks degradation in bacterial lysates to rule out false negatives due to rapid hydrolysis .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability profiling: Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Chloroacetamido groups are prone to hydrolysis at pH > 8, necessitating prodrug approaches for oral delivery .
  • Lyophilization: Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life. Stability studies show <5% degradation after 6 months at -20°C .
  • Co-crystallization: Co-crystals with succinic acid improve thermal stability (melting point increase by 10°C) .

Q. How does the compound interact with biological targets at the molecular level?

Methodological Answer:

  • Surface plasmon resonance (SPR): Measure real-time binding kinetics to purified enzymes (e.g., bacterial transpeptidases). Reported KD values for analogs range from 10–100 µM .
  • X-ray crystallography: Resolve co-crystal structures with target proteins to identify key interactions (e.g., halogen bonding between Cl and active-site residues) .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics; entropy-driven interactions suggest hydrophobic contributions from the N-propyl chain .

Key Research Gaps and Future Directions

  • Mechanistic elucidation: Role of the N-propyl chain in membrane penetration vs. target binding remains unclear. Fluorescence polarization assays with labeled analogs could clarify this .
  • In vivo efficacy: Limited pharmacokinetic data necessitate rodent models to assess bioavailability and toxicity .
  • Environmental impact: Degradation pathways in soil/water systems are unstudied; LC-MS-based environmental fate studies are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.